molecular formula C19H14N2O2 B1180593 N-(4-benzoylphenyl)isonicotinamide

N-(4-benzoylphenyl)isonicotinamide

Cat. No.: B1180593
M. Wt: 302.333
InChI Key: BYDQZNLFLJQJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Benzoylphenyl)isonicotinamide is an organic compound featuring a benzoylphenyl group linked via an amide bond to isonicotinamide (pyridine-4-carboxamide).

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.333

IUPAC Name

N-(4-benzoylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C19H14N2O2/c22-18(14-4-2-1-3-5-14)15-6-8-17(9-7-15)21-19(23)16-10-12-20-13-11-16/h1-13H,(H,21,23)

InChI Key

BYDQZNLFLJQJLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Thiazolidinedione derivatives sharing the isonicotinamide moiety, such as N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide (Compound 68) and N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide (Compound 69) , exhibit broad-spectrum antimicrobial activity (Table 1). These compounds outperform clotrimazole and ciprofloxacin in some fungal and bacterial strains, likely due to enhanced π-π interactions from the benzylidene or furan substituents .

Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives

Compound ID Substituent MIC (μg/mL) vs. Bacteria MIC (μg/mL) vs. Fungi
68 Benzylidene 1.5–3.0 2.0–4.0
69 Furan-2-ylmethylene 2.0–4.0 3.0–6.0
70 2-Nitrobenzylidene 3.0–6.0 4.0–8.0

In contrast, N-(4-benzoylphenyl)isonicotinamide lacks the thiazolidinedione core, which is critical for binding to microbial enzymes like enoyl-acyl carrier protein reductase. This structural difference likely reduces its antimicrobial efficacy compared to Compounds 68–70 .

Metabolic Activity: Comparison with Pyrrole-Carboxamide Derivatives

N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (e.g., compounds from ) demonstrate potent lipid-lowering effects in hyperlipidemic rats, reducing total cholesterol and triglycerides by 40–60% at 50 mg/kg doses. The pyrrole ring enhances metabolic stability and bioavailability compared to the pyridine ring in isonicotinamide derivatives. However, the benzoylphenyl group in both compounds suggests shared pharmacokinetic pathways, such as hepatic CYP450-mediated metabolism .

Key Differences in Metabolic Impact :

  • Pyridine vs. Pyrrole Rings : The electron-deficient pyridine in isonicotinamide may reduce nucleophilic reactivity compared to pyrrole, affecting drug-target interactions.
  • Amide Substituents : The isonicotinamide group’s planar structure may limit membrane permeability relative to bulkier pyrrole-carboxamide derivatives.

Crystallographic and Supramolecular Behavior

For example, thiazolidinedione derivatives () often adopt layered structures stabilized by N–H···O and C–H···π interactions. These features are critical for solid-state stability and solubility—factors that differentiate it from less rigid analogs .

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